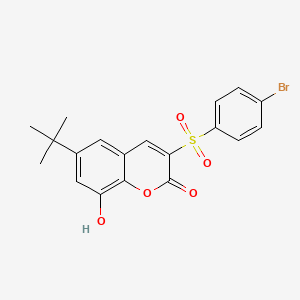

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one

Description

3-(4-Bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is a synthetic chromenone derivative characterized by a coumarin backbone (2H-chromen-2-one) functionalized with a 4-bromobenzenesulfonyl group at position 3, a tert-butyl group at position 6, and a hydroxyl group at position 6. The hydroxyl group at position 8 enhances hydrogen-bonding capabilities, which may stabilize crystal structures or mediate biological interactions.

Properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-tert-butyl-8-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQNLEMRRZVIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the initial bromination of a phenyl ring, followed by sulfonylation to introduce the sulfonyl group. The chromenone backbone is then constructed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may introduce a methoxy group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to chromen-2-one derivatives. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the hydroxy group may enhance interactions with cellular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves several steps, starting from commercially available precursors. Common methods include:

- Preparation of Bromobenzenesulfonyl Chloride : This is often the first step, where 4-bromobenzenesulfonyl chloride is synthesized from appropriate starting materials.

- Formation of Chromen-2-one Derivative : The sulfonyl chloride is reacted with a chromen-2-one derivative under controlled conditions, often using solvents like acetonitrile and catalysts such as zirconium chloride .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of chromen-2-one exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study involved treating cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated that higher concentrations led to increased apoptosis rates .

Mechanistic Insights

Further mechanistic studies revealed that the compound could inhibit key signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways. These findings suggest that the compound not only affects cell proliferation but also alters signaling cascades critical for tumor growth .

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the chromenone backbone can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Chromenone derivatives vary widely in substituent patterns, which dictate their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Hydrogen Bonding and Crystal Packing

- Target Compound : The 8-hydroxyl and sulfonyl groups likely form intramolecular (e.g., O–H⋯O=S) and intermolecular hydrogen bonds, stabilizing crystal lattices. The tert-butyl group may disrupt close packing, reducing melting points compared to less-bulky analogs .

- 4-(4-Bromophenyl) Analog : Exhibits N–H⋯O and O–H⋯O hydrogen bonds, forming S(6) ring motifs and hexagonal crystal packing stabilized by intermolecular interactions .

- Methoxy-Substituted Chromenone: Methoxy groups act as hydrogen-bond acceptors, while hydroxyl groups serve as donors, creating distinct graph-set patterns (e.g., C(6) or R₂²(8) motifs) .

Physicochemical Properties

Biological Activity

The compound 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is a member of the chromone family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a chromone moiety, which is known for its pharmacological properties. The presence of the 4-bromobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The hydroxyl group at position 8 contributes to its ability to scavenge free radicals.

- Anti-inflammatory Effects : The sulfonyl group may play a role in modulating inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antioxidant Mechanism : The hydroxyl group can donate electrons, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Cell Cycle Regulation : The compound has shown potential in disrupting cell cycle progression in cancer cells, possibly through modulation of cyclin-dependent kinases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromones, including our compound, using DPPH and ABTS assays. Results indicated that 3-(4-bromobenzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one exhibited an IC50 value comparable to well-known antioxidants like quercetin, suggesting significant radical scavenging ability .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was linked to reduced NF-kB activation, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

Research on various cancer cell lines revealed that the compound significantly reduced cell viability in colorectal cancer cells. The mechanism was associated with apoptosis induction and cell cycle arrest at the G1 phase .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.